molecular formula C6H9N3O B113219 2-Amino-3-ethoxypyrazine CAS No. 89464-86-8

2-Amino-3-ethoxypyrazine

Cat. No. B113219
CAS RN: 89464-86-8
M. Wt: 139.16 g/mol
InChI Key: ZULCYKWRRGZJJR-UHFFFAOYSA-N
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Description

2-Amino-3-ethoxypyrazine is a chemical compound with the molecular formula C6H9N3O . It has a molecular weight of 139.16 . The IUPAC name for this compound is 3-ethoxy-2-pyrazinamine .


Molecular Structure Analysis

The InChI code for 2-Amino-3-ethoxypyrazine is 1S/C6H9N3O/c1-2-10-6-5(7)8-3-4-9-6/h3-4H,2H2,1H3,(H2,7,8) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

2-Amino-3-ethoxypyrazine is a solid at room temperature . It has a density of 1.172g/cm3 and a boiling point of 254.1ºC at 760 mmHg .

Scientific Research Applications

Synthesis and Antimicrobial Activity

2-Amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid were used to synthesize various pyridine derivatives, which were then tested for their in vitro antimicrobial activity against strains of bacteria and fungi. The study found variable and modest antimicrobial activity for the synthesized compounds (Patel, Agravat, & Shaikh, 2011).

Fluoroalkylated Dihydroazolo[1,5-a]pyrimidines Synthesis

The research explored the synthesis of fluoroalkylated dihydroazolo[1,5-a]pyrimidines and their unique property of undergoing ring-chain isomerisation in solutions, influenced by solvent type and fluoroalkyl substituent "length" (Goryaeva et al., 2009).

Antiviral Activity of 2-Amino-3-ethoxycarbonylpyrazine Derivatives

A series of 2-amino-3-ethoxycarbonylpyrazine derivatives were synthesized and tested for their antiviral properties. Some compounds exhibited weak antiviral activity against Marburg virus and measles viruses, while most were non-cytotoxic and showed no activity against orthopoxviruses and measles viruses (Rusinov et al., 2005).

Analysis of Alkyl-methoxypyrazines in Musts

A method was developed to determine various alkyl-methoxypyrazines in musts, using solid-phase microextraction (SPME) and gas chromatography. The method was successfully applied to identify and quantify different alkyl-methoxypyrazines in experimental musts of Cabernet Sauvignon and Merlot, and to monitor their evolution during ripening (Sala et al., 2000).

Safety And Hazards

This compound is associated with several hazard statements, including H302, H315, H319, H332, and H335 . These codes indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-ethoxypyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-2-10-6-5(7)8-3-4-9-6/h3-4H,2H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULCYKWRRGZJJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80540156
Record name 3-Ethoxypyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80540156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-ethoxypyrazine

CAS RN

89464-86-8
Record name 3-Ethoxypyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80540156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E Abignente, P De Caprariis, MG Rimoli… - European journal of …, 1993 - Elsevier
… ester 6f was obtained starting from 2-amino-3-ethoxypyrazine … not A solution of 7 g (0.05 mol) of 2-amino-3-ethoxypyrazine … A solution of 7 g (0.05 mol) of 2-amino-3-ethoxypyrazine …
Number of citations: 13 www.sciencedirect.com
L Avallone, MG Rimoli, E Abignente - Monatshefte für Chemie/Chemical …, 1996 - Springer
… This alternative method (Method B, Scheme 3) was tried starting from 2-amino-3-ethoxypyrazine le which in our preceding work on imidazo[1,2-a]pyrazine analogues proved to be the …
Number of citations: 0 link.springer.com

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